
5-amino-N,3-diméthyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
“3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide” is an organic compound . It is a white solid that dissolves well in polar organic solvents . It has a molecular weight of 154.17 .
Synthesis Analysis
A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Another method involves the reaction of the diazonium salt derived from N-(2-aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide with copper sulfate and sodium chloride in the presence of ascorbic acid .Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 154.17 . It is a white solid that dissolves well in polar organic solvents . The storage temperature is recommended to be at refrigerator level .Applications De Recherche Scientifique
Synthèse des dérivés du pyrazole
Le composé 5-amino-N,3-diméthyl-1H-pyrazole-4-carboxamide est un précurseur polyvalent dans la synthèse de divers dérivés du pyrazole. Ces dérivés sont synthétisés par des réactions qui impliquent souvent des catalyseurs à métaux de transition ou des réactions photoredox. Les composés résultants présentent un large éventail d'applications en raison de leurs activités biologiques, telles que les propriétés antimicrobiennes, antifongiques, anti-inflammatoires, anticancéreuses et antidiabétiques .
Applications pharmaceutiques
Les dérivés du pyrazole, y compris ceux dérivés du this compound, sont largement étudiés pour leur potentiel pharmacologique. Ils sont connus pour présenter un large spectre d'activités biologiques et sont utilisés dans le développement de nouveaux agents thérapeutiques. La diversité structurale et la complexité stéréochimique de ces composés en font des éléments précieux dans la découverte de médicaments .
Recherche agrochimique
En recherche agrochimique, les dérivés du pyrazole servent de structures importantes pour le développement de nouveaux pesticides et herbicides. Leur synthèse à partir du this compound permet de créer des composés aux propriétés spécifiques adaptées aux besoins agricoles, tels que la lutte contre les ravageurs ou la promotion de la croissance des plantes .
Science des matériaux
Le cycle pyrazole est un motif structural clé en science des matériaux, en particulier dans le développement des semi-conducteurs organiques et des polymères conducteurs. Les dérivés du this compound peuvent être utilisés pour créer des matériaux aux propriétés électroniques souhaitables pour une utilisation dans diverses applications technologiques .
Catalyse
Les dérivés du pyrazole sont également utilisés comme ligands en catalyse. Ils peuvent former des complexes avec des métaux et faciliter diverses réactions chimiques, y compris celles importantes dans les processus industriels. La possibilité de synthétiser ces ligands à partir du this compound élargit la boîte à outils à la disposition des chimistes pour la conception de nouveaux catalyseurs .
Sciences environnementales
En sciences environnementales, les dérivés du pyrazole sont étudiés pour leur utilisation potentielle dans la remédiation des polluants. Ils peuvent servir de capteurs ou de composants actifs dans la dégradation de substances nocives, contribuant à la propreté de l'eau et de l'air .
Chimie analytique
Le composé est utilisé en chimie analytique comme réactif pour la détection et la quantification de diverses substances. Ses dérivés peuvent être adaptés pour réagir avec des analytes spécifiques, ce qui en fait des outils utiles en analyse chimique .
Études biologiques
Dans les études biologiques, les dérivés du pyrazole sont utilisés comme sondes pour comprendre les mécanismes moléculaires et les interactions. Ils peuvent se lier à des enzymes ou à des récepteurs, fournissant des informations sur les voies biologiques et les cibles potentielles pour le développement de médicaments .
Safety and Hazards
Orientations Futures
Aminopyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are used in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Mécanisme D'action
Target of Action
The primary targets of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a key role in cell proliferation, differentiation, and angiogenesis . Abnormal activation of FGFRs is associated with various types of cancers .
Mode of Action
5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide acts as a covalent inhibitor of FGFRs . It is designed to target both wild-type FGFRs and gatekeeper mutants . The compound binds to FGFRs and inhibits their activity, thereby preventing the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of FGFRs by 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide affects multiple biochemical pathways. These include the RAS/MAPK pathway , which is involved in cell proliferation, and the PI3K/AKT pathway , which is associated with cell survival . By inhibiting these pathways, the compound can prevent the uncontrolled cell growth characteristic of cancer .
Result of Action
The result of the action of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide is the inhibition of cell proliferation . By targeting FGFRs, the compound can prevent the uncontrolled cell growth seen in various types of cancers .
Analyse Biochimique
Biochemical Properties
3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
The effects of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the activity of key signaling molecules such as protein kinases and transcription factors . This modulation leads to changes in gene expression profiles, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide has been found to alter metabolic pathways, leading to changes in the levels of critical metabolites and energy production .
Molecular Mechanism
At the molecular level, 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate access . Additionally, 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The effects of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of inactive by-products. In in vitro and in vivo studies, the long-term effects of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide on cellular function have been observed, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At low doses, this compound has been found to enhance cellular function and promote cell survival . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits without adverse effects. Beyond this range, the compound’s toxicity increases, leading to detrimental effects on cellular and tissue function .
Metabolic Pathways
3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as ATP, NADH, and reactive oxygen species . These changes can have significant implications for cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as ABC transporters, facilitating its uptake and distribution within cells . Once inside the cell, 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For instance, phosphorylation of 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide can enhance its nuclear localization, where it can interact with transcription factors and influence gene expression .
Propriétés
IUPAC Name |
3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(6(11)8-2)5(7)10-9-3/h1-2H3,(H,8,11)(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCOMRQLXCJQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




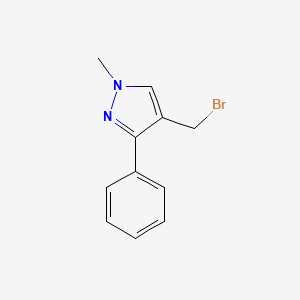
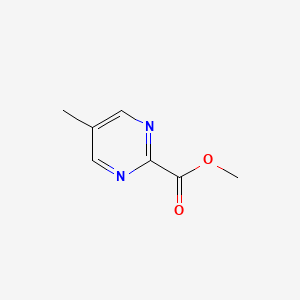
![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)


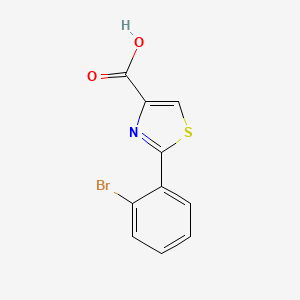
![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
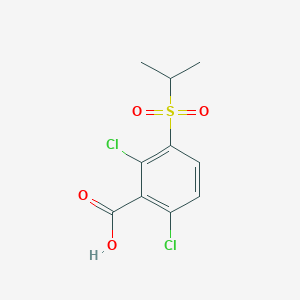

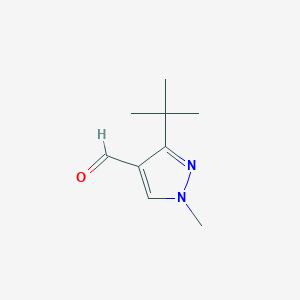

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)
